molecular formula C14H14N2O B1348672 N-(4-aminophenyl)-2-phenylacetamide CAS No. 346583-86-6

N-(4-aminophenyl)-2-phenylacetamide

Cat. No.: B1348672
CAS No.: 346583-86-6
M. Wt: 226.27 g/mol
InChI Key: LLIVNUAEZMDIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-2-phenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. It is commonly used to relieve mild to moderate pain and reduce fever. The compound is known for its safety profile when used at recommended doses, making it a popular choice for over-the-counter pain relief.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes to increase yield and efficiency. The process may include steps such as purification through recrystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert the compound back to its precursor, 4-aminophenol.

    Substitution: The amide group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: 4-aminophenol.

    Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

N-(4-aminophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Extensively studied for its analgesic and antipyretic properties, as well as its safety profile.

    Industry: Used in the formulation of various pharmaceutical products and as an intermediate in chemical synthesis.

Mechanism of Action

The primary mechanism of action of N-(4-aminophenyl)-2-phenylacetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. The compound’s effects on the central nervous system also contribute to its analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory effects.

    Naproxen: Another NSAID with similar properties to ibuprofen.

Uniqueness

N-(4-aminophenyl)-2-phenylacetamide is unique in its safety profile and lack of significant anti-inflammatory effects, making it suitable for patients who cannot tolerate NSAIDs. Its minimal gastrointestinal side effects also contribute to its widespread use.

Properties

IUPAC Name

N-(4-aminophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVNUAEZMDIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminophenyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.